N-benzyl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-benzyl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 5-tert-butyl group, a 3-(4-chlorophenyl) substituent, and a benzylamine moiety at position 7. This scaffold is part of a broader class of compounds investigated for antimicrobial, anti-mycobacterial, and kinase-inhibitory activities . The tert-butyl group enhances metabolic stability, while the 4-chlorophenyl moiety contributes to hydrophobic interactions in target binding .
Properties
Molecular Formula |
C23H23ClN4 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-benzyl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H23ClN4/c1-23(2,3)20-13-21(25-14-16-7-5-4-6-8-16)28-22(27-20)19(15-26-28)17-9-11-18(24)12-10-17/h4-13,15,25H,14H2,1-3H3 |
InChI Key |
CRVPEIWIYYHDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-tert-butyl-3-(4-chlorophenyl)pyrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including N-benzyl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibit promising anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
Case Study : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the Haspin kinase, which plays a crucial role in cell cycle regulation and chromosomal stability .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | Haspin inhibition |
| This compound | A549 (lung cancer) | 15.0 | Haspin inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Pyrazolo[1,5-a]pyrimidine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Study : In a comparative study against standard antibiotics like ampicillin and ciprofloxacin, this compound exhibited a notable zone of inhibition against Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug Zone (mm) |
|---|---|---|
| Escherichia coli | 22 | 21 |
| Staphylococcus aureus | 20 | 24 |
Mechanism of Action
The mechanism of action of N-benzyl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
Key structural variations among pyrazolo[1,5-a]pyrimidin-7-amine derivatives include:
- Position 3 : Aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) influence electronic properties and target affinity.
- Position 5 : Alkyl/aryl substituents (e.g., tert-butyl, methyl, phenyl) modulate steric bulk and lipophilicity.
Comparative Data Table
*Calculated molecular formula: C24H24ClN5.
†Estimated based on tert-butyl and benzyl contributions.
‡Inferred from structural similarities to anti-mycobacterial pyrazolo[1,5-a]pyrimidines .
Key Observations
Position 3 :
- 4-Chlorophenyl (target) vs. 4-fluorophenyl (): Chlorine’s higher electronegativity and larger van der Waals radius may enhance target binding compared to fluorine .
- In anti-mycobacterial studies, 3-(4-fluorophenyl) derivatives showed optimal activity, suggesting target-specific preferences .
Position 5 :
- tert-Butyl (target) vs. methyl (): The bulky tert-butyl group improves metabolic stability by resisting oxidative degradation in liver microsomes .
- Phenyl (): Less steric hindrance but reduced hydrophobicity compared to tert-butyl.
Position 7: Benzyl (target) vs. Morpholinylpropyl (): Polar morpholine moiety improves solubility but may reduce blood-brain barrier penetration .
Biological Activity
N-benzyl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by its unique structural features, including a benzyl group, a tert-butyl group, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer effects.
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may inhibit enzyme activity by binding to active sites or modulating signaling pathways through receptor interactions. This suggests potential therapeutic applications in treating diseases such as cancer and inflammatory conditions .
Anti-inflammatory Properties
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit significant anti-inflammatory properties. For instance, studies have reported that related compounds show potent inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μM for structurally similar derivatives, indicating strong anti-inflammatory potential .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. It has shown promising results against various cancer cell lines, including HeLa cells, with reported IC50 values comparable to established chemotherapeutic agents like doxorubicin . The compound's ability to inhibit specific kinases implicated in cancer progression suggests that it may serve as a valuable lead compound for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes significantly to its biological activity. The presence of the benzyl group enhances binding affinity to certain molecular targets, while the tert-butyl group influences steric properties and reactivity. Comparative studies with similar compounds have highlighted how variations in substituents can lead to differences in pharmacological profiles and efficacy.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | Similar pyrazolo structure with different substituents | Variation in side chains affecting biological activity |
| N-(3-methoxyphenyl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Contains a methoxy group instead of benzyl | Potentially different pharmacokinetics due to methoxy substitution |
| 3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Features pyridine as part of the side chain | Different electronic properties influencing interaction with targets |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their anti-inflammatory activities using carrageenan-induced paw edema models. The results indicated significant reductions in edema compared to control groups .
- Inhibition Studies : Another investigation assessed the compound's ability to inhibit COX enzymes in vitro. The findings revealed that it exhibited potent inhibitory effects on COX-2 with favorable selectivity indices compared to standard drugs like celecoxib .
- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound led to reduced cell proliferation and increased apoptosis rates, suggesting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
